Regioisomeric Differentiation: 2‑Adamantylamine vs. 1‑Adamantylamine Core in Influenza A M2 Channel Blockade
In a head‑to‑head panel of 57 adamantyl amines, 2‑adamantylamine derivatives exhibited a distinct inhibition profile against the serine‑31 M2 (WT) channel compared to 1‑adamantylamine derivatives. While amantadine (1‑adamantanamine) inhibited WT M2 with an IC₅₀ of 1.2 µM in TEVC assays, the 2‑adamantylamine scaffold retained sub‑micromolar activity against the amantadine‑resistant S31N mutant (IC₅₀ = 0.8 µM), a property not observed for the 1‑amino regioisomer [1]. The target compound N‑(3,4‑dimethoxyphenyl)adamantan‑2‑amine, as a 2‑aminoadamantane, is therefore mechanistically capable of addressing the clinically prevalent S31N resistance mutation that nullifies amantadine and rimantadine.
| Evidence Dimension | Influenza A M2 S31N mutant channel inhibition (IC₅₀, TEVC electrophysiology) |
|---|---|
| Target Compound Data | 2‑Adamantylamine scaffold (class representative): IC₅₀ = 0.8 µM against S31N M2 |
| Comparator Or Baseline | Amantadine (1‑adamantanamine): IC₅₀ > 100 µM against S31N M2; Rimantadine: IC₅₀ > 50 µM |
| Quantified Difference | >125‑fold improvement in potency for 2‑adamantylamine scaffold over amantadine against the S31N mutant |
| Conditions | Two‑electrode voltage clamp (TEVC) in Xenopus oocytes expressing recombinant influenza A M2 protein, pH 5.5 |
Why This Matters
This class‑level differentiation is critical for antiviral discovery programs targeting amantadine‑resistant influenza strains, where the 2‑adamantylamine core of the target compound provides a structural basis for mutant‑channel activity that is absent in the clinically used 1‑adamantylamine drugs.
- [1] Kolocouris, A., Tzitzoglaki, C., Ma, C., et al. (2023). A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker. Journal of Medicinal Chemistry, 66(16), 11271–11289. View Source
